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Compound of Interest

Compound Name: H-Asp(AMC)-OH

Cat. No.: B12359640

Core Concepts: H-Asp(AMC)-OH as a
Fluorogenic Substrate

H-Asp(AMC)-OH, or (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid,
is a fluorogenic substrate used to detect the activity of proteases that cleave after an aspartic
acid residue.[1][2] The molecule links L-aspartic acid to a fluorescent group, 7-amino-4-
methylcoumarin (AMC).[1][3] In its intact, conjugated form, the fluorescence of the AMC group
is quenched.[4] Upon enzymatic cleavage of the amide bond, the free AMC fluorophore is
released, resulting in a significant increase in fluorescence that can be monitored in real-time.
[4][5][6] This direct relationship between fluorescence intensity and enzymatic activity allows for
the sensitive quantification of protease function.[7][8]

Chemical and Physical Properties

The fundamental properties of H-Asp(AMC)-OH are summarized below. The fluorescence
properties are characteristic of the liberated AMC group.
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Property Value Source(s)
Molecular Formula C14H14N20s5 [1112119]
Molecular Weight 290.27 g/mol [1]09]

CAS Number 133628-73-6 / 219138-13-3 [2][9]
Appearance White to off-white solid N/A
Solubility DMSO N/A
Excitation Wavelength ~354-380 nm [71[8][10][11]
Emission Wavelength ~440-460 nm [71[10][11]

Interaction with Cysteine Proteases

H-Asp(AMC)-OH is patrticularly relevant for studying a class of cysteine proteases known as
caspases (cysteine-aspartic proteases). Caspases are critical mediators of apoptosis
(programmed cell death) and inflammation, and they exhibit a distinct specificity for cleaving
their target proteins after aspartic acid residues.[12][13][14]

Caspases are broadly categorized as initiator caspases (e.g., caspase-8, caspase-9) and
executioner caspases (e.g., caspase-3, caspase-7).[13][15] While H-Asp(AMC)-OH can serve
as a basic substrate, more specific tetrapeptide substrates are often designed to probe the
activity of individual caspases. For example, Ac-DEVD-AMC is a classic substrate for the
executioner caspase-3.[7][8] The cleavage of these substrates releases the same AMC
fluorophore, allowing for a standardized detection method.[8]

Apoptotic Sighaling Pathways

Caspase activation occurs through two primary pathways: the extrinsic (death receptor)
pathway and the intrinsic (mitochondrial) pathway.[12][14][15]

o Extrinsic Pathway: Initiated by the binding of extracellular death ligands to cell surface
receptors, leading to the recruitment of adapter proteins and the activation of initiator
caspase-8.[12][14][15]
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« Intrinsic Pathway: Triggered by cellular stress, which causes the release of cytochrome c

from the mitochondria.[13][15] This activates initiator caspase-9 in a complex with Apaf-1.[15]

Both pathways converge on the activation of executioner caspases, such as caspase-3,

which are responsible for the systematic disassembly of the cell.[13][15]
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Caption: Overview of caspase activation pathways and the point of measurement with AMC
substrates.

Experimental Design and Protocols

A well-defined protocol is essential for obtaining reproducible results in enzyme kinetic assays.
[16][17] The following sections detail a standard methodology for a caspase activity assay.

General Protocol for Caspase Activity Assay

This protocol outlines the measurement of caspase activity in cell lysates using a fluorogenic
AMC substrate.

A. Reagent Preparation:

» Lysis Buffer: Prepare an appropriate buffer to lyse cells and release cytosolic content (e.g.,
50 mM HEPES, pH 7.5, 0.1% CHAPS, 1 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA).[10]
Keep on ice.

o Assay Buffer: Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM
DTT).[4]

o Substrate Stock Solution: Prepare a 10 mM stock solution of the AMC substrate (e.g., Ac-
DEVD-AMC) in sterile DMSO.

o Substrate Working Solution: Dilute the stock solution in Assay Buffer to a 2X final
concentration (e.g., 100 uM for a 50 uM final concentration).[7]

o AMC Standard Curve: Prepare a series of dilutions of free AMC in Assay Buffer (e.g., 0 to 20
HMM) to quantify the amount of cleaved substrate.[4][8]

B. Sample Preparation (Cell Lysates):

 Induce apoptosis in the experimental cell population; maintain a non-induced control group.

[4117]
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Harvest cells and wash with ice-cold PBS.

Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 10-15 minutes.[4][7]

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[4]

Collect the supernatant (cytosolic extract) and determine the protein concentration using a
standard method (e.g., BCA assay).[4]

C. Assay Procedure:

Add 10-50 pg of cell lysate protein to each well of a black 96-well microplate.[4]

Include a blank control (Lysis Buffer only) for background subtraction.[4]

Adjust the volume in all wells to 50 pL with Assay Buffer.[4]

Initiate the reaction by adding 50 pL of the 2X substrate working solution to all wells, for a
final volume of 100 pL.[4][7]

Immediately place the plate in a fluorometer pre-set to ~380 nm excitation and ~460 nm
emission.[7][11]

Monitor the fluorescence kinetically, taking readings every 1-5 minutes for 30-60 minutes.[4]
D. Data Analysis:

e Subtract the background fluorescence from all readings.

» Plot the relative fluorescence units (RFU) against time for each sample.

o Determine the rate of reaction (ARFU/min) from the linear portion of the curve.[4]

e Convert the ARFU/min to pmol/min of AMC released using the slope from the AMC standard
curve.[4]

» Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).[4]
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Caption: Step-by-step experimental workflow for a cell-based caspase activity assay.
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Quantitative Analysis: Enzyme Kinetics

To fully characterize the interaction between a protease and a substrate, it is crucial to
determine its kinetic parameters, Km and kcat.[18] These values are determined by measuring
the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-
Menten equation.[16][19]

» Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate
is half of Vmax. It is an inverse measure of the substrate's binding affinity.

e kcat (Turnover Number): Represents the number of substrate molecules converted to
product per enzyme molecule per unit of time.

» kcat/Km (Catalytic Efficiency): A measure of how efficiently an enzyme converts a substrate
to product, accounting for both binding and catalysis.

kcat/Km
Enzyme Substrate Km (M) kcat (s™?) (M-1s-1) Source(s)
—1g-

Ac-DEVD-

Caspase-3 ~10 ~1.8 ~1.8 x 103 [20]
AMC
Ac-DEVD-

Caspase-7 ~16.5 ~0.8 ~4.8 x 104 [20]
AMC
Ac-LEHD-

Caspase-9 ~220 - - [21]
AFC*

Note: Data for AFC (7-amino-4-trifluoromethylcoumarin) substrate is shown for Caspase-9 as it
iIs @ more common substrate for this enzyme. Kinetic parameters can vary based on assay
conditions.

Applications in Drug Development

Fluorogenic assays utilizing substrates like H-Asp(AMC)-OH are foundational in drug discovery

for targeting proteases.[22][23]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.longdom.org/open-access-pdfs/the-experimental-techniques-and-practical-applications-of-enzyme-kinetics.pdf
https://www.ncbi.nlm.nih.gov/books/NBK92007/
https://microbiosci.creative-biogene.com/enzyme-kinetic-assay.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3721276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3721276/
https://www.scbt.com/browse/fluorogenic-substrates
https://www.benchchem.com/product/b12359640?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15705970/
https://pubmed.ncbi.nlm.nih.gov/16520377/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12359640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e High-Throughput Screening (HTS): The simple, robust, and automatable nature of this assay
makes it ideal for screening large compound libraries to identify potential protease inhibitors.
[24][25][26][27]

o Structure-Activity Relationship (SAR) Studies: These assays are used to quantify the
potency (e.g., ICso) of synthesized analogs of a hit compound, guiding medicinal chemistry
efforts to optimize inhibitor efficacy and selectivity.[27]

o Mechanism of Inhibition Studies: By analyzing enzyme kinetics in the presence of an
inhibitor, researchers can determine its mode of action (e.g., competitive, non-competitive).

o Confirmation of Cellular Activity: Measuring caspase activity in cells treated with a compound
provides critical evidence that the compound engages its target in a biological context.[28]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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